![molecular formula C12H13ClN2O2 B7475663 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and other conditions. Clonidine is classified as an alpha-2 adrenergic receptor agonist and works by reducing the activity of the sympathetic nervous system. In
Wirkmechanismus
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione works by binding to alpha-2 adrenergic receptors, which are located throughout the body, including in the brain and peripheral nervous system. By binding to these receptors, 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione reduces the release of norepinephrine, a neurotransmitter that is involved in the sympathetic nervous system's fight or flight response. This leads to a decrease in heart rate, blood pressure, and other physiological responses associated with stress.
Biochemical and Physiological Effects
In addition to its effects on blood pressure and heart rate, 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to have a variety of other biochemical and physiological effects. For example, 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to reduce the release of certain stress hormones, such as cortisol and adrenaline. 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has also been shown to increase the release of growth hormone and prolactin. Additionally, 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to have analgesic properties and can reduce pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on the sympathetic nervous system can be easily measured. Additionally, 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has a well-established safety profile, making it a suitable candidate for use in animal studies. However, one limitation of 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is that its effects can be variable depending on the dose and route of administration. Additionally, 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione can have off-target effects that may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione. One area of interest is the potential use of 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in the treatment of chronic pain. Studies have shown that 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione can reduce pain perception, but more research is needed to determine its efficacy in chronic pain conditions. Additionally, there is interest in exploring the use of 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in combination with other medications to enhance its therapeutic effects. Finally, further research is needed to better understand the mechanism of action of 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione and its effects on various physiological systems.
Conclusion
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is a medication with a well-established safety profile that has been extensively studied for its therapeutic potential in various medical conditions. Its effects on the sympathetic nervous system make it a suitable candidate for use in laboratory experiments, although its variable effects and off-target effects should be considered. Future research on 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione will likely focus on its potential use in chronic pain, combination therapies, and further elucidation of its mechanism of action.
Synthesemethoden
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione can be synthesized through a multi-step process. The first step involves the reaction of 2-chlorobenzyl chloride with 2,6-dimethylimidazole in the presence of a base to form 2-(2-chlorobenzyl)-2,6-dimethylimidazolidine. This intermediate is then converted to 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione through a series of reactions involving hydrogenation and cyclization.
Wissenschaftliche Forschungsanwendungen
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its therapeutic potential in various medical conditions. In addition to its use in hypertension and ADHD, 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has shown promise in the treatment of opioid withdrawal, menopausal hot flashes, and Tourette's syndrome. 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has also been studied for its potential role in reducing perioperative opioid requirements and improving postoperative pain management.
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPBKOGHLJFVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

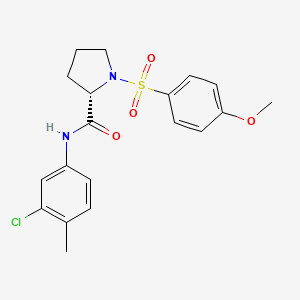
![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)
![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)
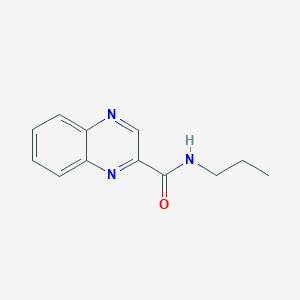
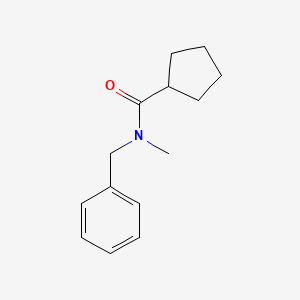


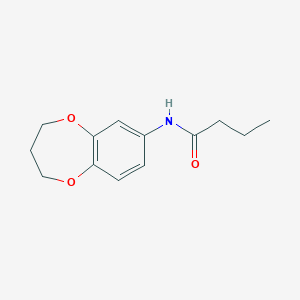
![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)
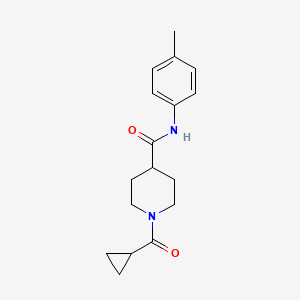
![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)

![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)